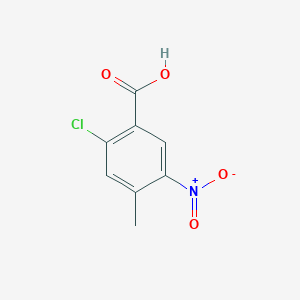

2-Chloro-4-methyl-5-nitrobenzoic acid

Übersicht

Beschreibung

2-Chloro-4-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59100 . It is also known by other synonyms such as 2-chloro-4-methyl-5-nitro-benzoic acid, 2-Chlor-4-methyl-5-nitro-benzoesaeure, 6-Chlor-3-nitro-p-toluylsaeure, and 5-nitro-2-chloro-4-methyl benzoic acid .

Synthesis Analysis

A green approach for the synthesis of mesalamine, an anti-inflammatory agent, has been reported where 2-chloro-5-nitrobenzoic acid is used as the starting material . This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine using Pd/C .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methyl-5-nitrobenzoic acid can be analyzed using various techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry . The exact mass of the compound is 214.99900 .Chemical Reactions Analysis

2-Chloro-5-nitrobenzoic acid undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . It also acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III) .Wissenschaftliche Forschungsanwendungen

1. Chromatographic Analysis

2-Chloro-4-methyl-5-nitrobenzoic acid is relevant in chromatographic studies. For instance, Alder, Augenstein, and Rogerson (1978) employed a method involving this compound for detecting residues in various samples like soybeans, soil, and liver through gas-liquid chromatography. This technique is vital for residue analysis in environmental and food safety research (Alder, Augenstein, & Rogerson, 1978).

2. Building Blocks in Organic Synthesis

The compound serves as a building block in organic synthesis. Křupková et al. (2013) demonstrated its use in the synthesis of various nitrogenous heterocycles, highlighting its significance in pharmaceutical research, particularly in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

3. Cytotoxicity Studies

Wang and Shi (2011) explored the cytotoxic properties of a silver(I) complex derived from 2-Chloro-4-methyl-5-nitrobenzoic acid. Such studies are crucial for understanding the biological effects of new compounds, potentially contributing to cancer research (Wang & Shi, 2011).

4. Crystal Engineering and Drug Development

Oruganti et al. (2017) used 2-Chloro-4-methyl-5-nitrobenzoic acid in crystal engineering to synthesize molecular salts with potential antiviral applications, illustrating its role in developing new pharmaceutical compounds (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Safety And Hazards

2-Chloro-4-methyl-5-nitrobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Eigenschaften

IUPAC Name |

2-chloro-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOBSRFDFRRCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methyl-5-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

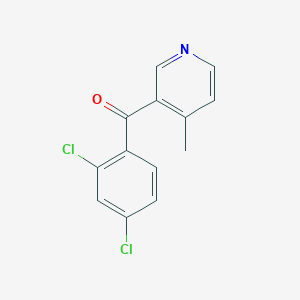

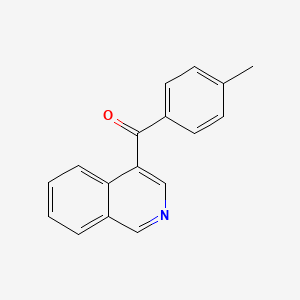

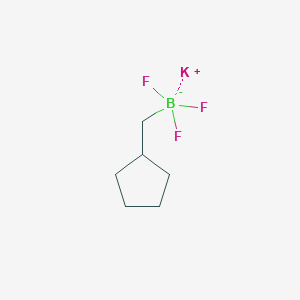

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1455220.png)

![2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid](/img/structure/B1455227.png)

![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride](/img/structure/B1455230.png)

![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)